molecular formula C15H22Cl2O3Si B12555724 [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate CAS No. 192651-59-5

[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate

Cat. No.: B12555724
CAS No.: 192651-59-5
M. Wt: 349.3 g/mol
InChI Key: WTXLZWFLTQXHTA-UHFFFAOYSA-N
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Description

[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a butyl group, a dimethylsilyl group, and a 2,4-dichlorophenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate typically involves the reaction of [Butyl(dimethyl)silyl]methyl chloride with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyacetates.

Scientific Research Applications

[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate has several scientific research applications:

    Biology: Investigated for its potential as a bioactive compound with herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes involved in metabolic pathways or by binding to receptors that regulate cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate: Unique due to the presence of both organosilicon and phenoxyacetate moieties.

    [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)propionate: Similar structure but with a propionate group instead of an acetate group.

    [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)butyrate: Contains a butyrate group, offering different chemical properties.

Properties

CAS No.

192651-59-5

Molecular Formula

C15H22Cl2O3Si

Molecular Weight

349.3 g/mol

IUPAC Name

[butyl(dimethyl)silyl]methyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C15H22Cl2O3Si/c1-4-5-8-21(2,3)11-20-15(18)10-19-14-7-6-12(16)9-13(14)17/h6-7,9H,4-5,8,10-11H2,1-3H3

InChI Key

WTXLZWFLTQXHTA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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